molecular formula C9H14FN3O4 B14189255 1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole CAS No. 922502-73-6

1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole

Cat. No.: B14189255
CAS No.: 922502-73-6
M. Wt: 247.22 g/mol
InChI Key: PTNYWXDYRFKRBI-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroimidazole core and multiple fluoroethoxy groups. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole typically involves a two-step sequence. The first step includes coupling the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by fluoride substitution to introduce the fluoroethoxy groups . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluoroethoxy groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a phase-transfer catalyst.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed:

    Reduction: Formation of 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-2-amino-1H-imidazole.

    Substitution: Formation of azido derivatives.

    Hydrolysis: Formation of ethylene glycol derivatives and imidazole fragments.

Scientific Research Applications

1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The nitroimidazole core can interact with hypoxic cells, making it useful as a hypoxia marker.

    Pathways Involved: The compound can undergo bioreduction in hypoxic environments, leading to the formation of reactive intermediates that can be detected using imaging techniques.

Comparison with Similar Compounds

  • 1-[2-(2-Fluoroethoxy)ethyl]-2-1H-nitroimidazole (3a)
  • 1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-1H-nitroimidazole (3b)
  • 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-1H-nitroimidazole (3c)

Comparison: 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole is unique due to its multiple fluoroethoxy groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly valuable for applications requiring high reactivity and stability under various conditions .

Properties

CAS No.

922502-73-6

Molecular Formula

C9H14FN3O4

Molecular Weight

247.22 g/mol

IUPAC Name

1-[2-[2-(2-fluoroethoxy)ethoxy]ethyl]-2-nitroimidazole

InChI

InChI=1S/C9H14FN3O4/c10-1-5-16-7-8-17-6-4-12-3-2-11-9(12)13(14)15/h2-3H,1,4-8H2

InChI Key

PTNYWXDYRFKRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCOCCOCCF

Origin of Product

United States

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